molecular formula C14H16ClNO B1283135 2-benzyloxybenzylamine hydrochloride CAS No. 76813-80-4

2-benzyloxybenzylamine hydrochloride

Cat. No.: B1283135
CAS No.: 76813-80-4
M. Wt: 249.73 g/mol
InChI Key: WIBRTIIDPUUXJU-UHFFFAOYSA-N
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Description

2-benzyloxybenzylamine hydrochloride is a biochemical compound primarily used in proteomics research. It has the molecular formula C14H15NO•HCl and a molecular weight of 249.74 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-benzyloxybenzylamine hydrochloride involves several steps. One common method includes the reaction of 2-(benzyloxy)benzaldehyde with an amine source under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

2-benzyloxybenzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the benzyloxy group is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-benzyloxybenzylamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyloxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

2-benzyloxybenzylamine hydrochloride can be compared with other similar compounds, such as:

    [4-(Benzyloxy)phenyl]methanamine hydrochloride: This compound has a similar structure but differs in the position of the benzyloxy group.

    [2-(Benzyloxy)phenyl]methanamine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions and applications in various scientific fields .

Properties

IUPAC Name

(2-phenylmethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBRTIIDPUUXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76813-80-4
Record name [2-(benzyloxy)phenyl]methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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